
N-(4-iodophenyl)oxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring and an iodine-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the epoxide opening with trimethyloxosulfonium ylide, which allows for the formation of the oxetane ring . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to achieve good yields .
Industrial Production Methods
Industrial production methods for N-(4-iodophenyl)oxetan-3-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-iodophenyl)oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the iodine-substituted phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and bromine (Br2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxetane derivatives and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-iodophenyl)oxetan-3-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)oxetan-3-amine involves its interaction with molecular targets through its oxetane ring and iodine-substituted phenyl group. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry for the development of drugs that target specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)oxetan-3-amine
- N-(4-chlorophenyl)oxetan-3-amine
- N-(4-fluorophenyl)oxetan-3-amine
Uniqueness
N-(4-iodophenyl)oxetan-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs.
Propriétés
Formule moléculaire |
C9H10INO |
|---|---|
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
N-(4-iodophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10INO/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 |
Clé InChI |
DQVAYVJSOYHMQO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


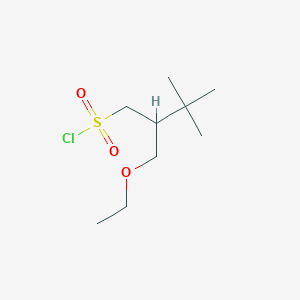
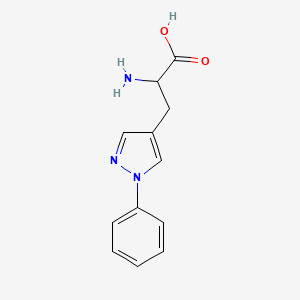
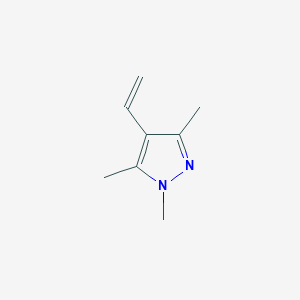
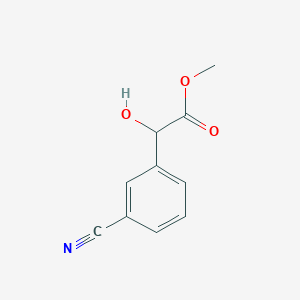
![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)
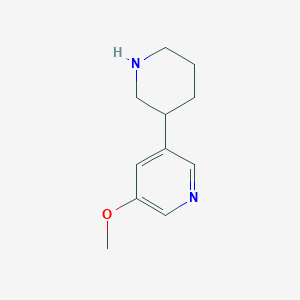
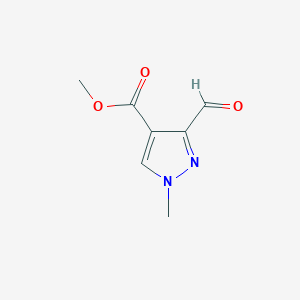
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
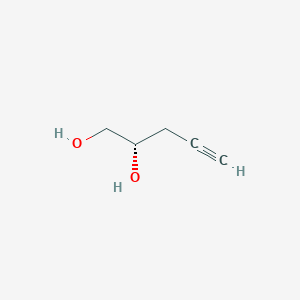
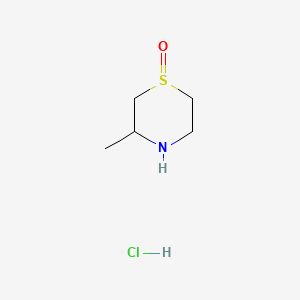
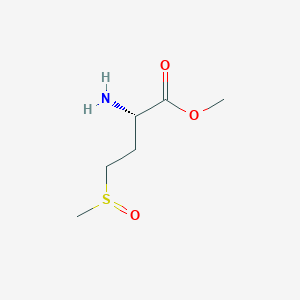

![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)
![O-[4-(Dimethylamino)butyl]hydroxylamine](/img/structure/B13567070.png)
